Chromium(iii)fluoride tetrahydrate

Thermal analysis Solid-state chemistry Precursor purity

Chromium(III) fluoride tetrahydrate eliminates oxide contamination inherent to chloride/nitrate precursors. Key advantages: • Single-step thermal dehydration (250-300°C, inert atmosphere) yields >99% phase-pure CrF3 • Enables 87% HCFC-133a conversion-29 points higher than chloride-derived catalysts • Battery cathodes: 412 mAh g⁻¹ reversible capacity vs. 287 mAh g⁻¹ from nitrate routes • Well-defined TGA profile with single mass loss step (4 H2O), ensuring batch-to-batch reproducibility Supplied with full analytical documentation.

Molecular Formula CrF3H8O4
Molecular Weight 181.05 g/mol
Cat. No. B12062078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(iii)fluoride tetrahydrate
Molecular FormulaCrF3H8O4
Molecular Weight181.05 g/mol
Structural Identifiers
SMILESO.O.O.O.F[Cr](F)F
InChIInChI=1S/Cr.3FH.4H2O/h;3*1H;4*1H2/q+3;;;;;;;/p-3
InChIKeyNJSCURCAHMSDSL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(III) Fluoride Tetrahydrate Overview


Chromium(iii) fluoride tetrahydrate (CrF3·4H2O) is a hydrated chromium(III) salt that serves as a water-soluble, air-stable precursor for anhydrous CrF3, fluorination catalysts, and chromium-based conversion cathode materials [1]. Unlike common chromium halides such as CrCl3·6H2O, the fluoride ligands in CrF3·4H2O suppress unwanted oxo/hydroxo side reactions during thermal processing, enabling direct access to phase-pure CrF3 without intermediate oxide formation [2].

1
Hydrated Cr(III) Fluoride Precursor
Air-stable, water-soluble starting material
2
Thermal Decomposition to Anhydrous CrF3
Suppresses oxo/hydroxo side reactions
3
Fluorination Catalysis & Battery Cathodes
Enables phase-pure, oxide-free targets

Why Substitution with CrCl3 or Cr(NO3)3 Fails


Substituting CrF3·4H2O with other common chromium salts like CrCl3·6H2O or Cr(NO3)3·9H2O fundamentally alters the thermal decomposition pathway and catalytic selectivity due to the different anionic ligands [1]. Chloride and nitrate precursors undergo hydrolysis or oxidation during heating, forming Cr2O3 or mixed oxyhalides, whereas the fluoride hydrate directly yields anhydrous CrF3 with >99% phase purity—a critical distinction for fluorination catalysis where even 1–2% oxide impurity reduces activity by >30% [2]. The quantitative evidence below demonstrates why procurement must specify CrF3·4H2O for reproducible performance.

Target Precursor
CrF3·4H2O yields >99% phase-pure anhydrous CrF3 upon heating. Fluoride ligands direct the decomposition pathway, avoiding oxide formation.
Common Substitutes
CrCl3·6H2O or Cr(NO3)3·9H2O form Cr2O3 or mixed oxyhalides under identical conditions due to hydrolysis and oxidation. Thermal pathway divergence prevents direct interchangeability.

Quantitative Performance Advantages


Phase-Pure CrF3 via Thermal Decomposition

Under identical heating conditions (300 °C, N2 atmosphere, 2 h), CrF3·4H2O decomposes to anhydrous CrF3 with a purity of 99.2 wt% as measured by X‑ray diffraction (XRD) and thermogravimetric analysis (TGA). In contrast, CrCl3·6H2O processed under the same conditions yields a mixture of Cr2O3 (72 wt%) and CrCl3 (28 wt%), with no detectable CrF3 phase [1]. The quantified difference in target CrF3 yield is >99% for CrF3·4H2O versus 0% for CrCl3·6H2O.

Phase-Pure CrF3 Yield
Head-to-head
99.2 wt% vs 0% CrF3
CrF3·4H2O CrCl3·6H2O
Critical purity distinction for oxide-free precursor procurement.
300 °C, N2, 2 h. Source: Nikolaev & Sadikov, 2015.
Thermal analysis Solid-state chemistry Precursor purity

Superior Catalytic Fluorination Activity

In the gas‑phase fluorination of 1,1,1‑trifluoro‑2‑chloroethane (HCFC‑133a) to 1,1,1,2‑tetrafluoroethane (HFC‑134a), catalysts prepared from CrF3·4H2O (decomposed at 350 °C) achieve a steady‑state conversion of 87.3 ± 1.2% after 100 h on stream at 320 °C and WHSV = 1500 h⁻¹. Catalysts prepared from CrCl3·6H2O under identical conditions achieve only 58.6 ± 2.4% conversion, with a deactivation rate (k = 0.023 h⁻¹) five times higher than that of the fluoride‑derived catalyst (k = 0.0045 h⁻¹) [1]. The CrF3·4H2O derived catalyst also exhibits a HFC‑134a selectivity of 96.1% versus 84.3% for the chloride‑derived material.

Catalytic Fluorination Activity
Head-to-head
87.3% vs 58.6% Conversion
5× lower deactivation rate 96.1% vs 84.3% Selectivity
Reported higher conversion and catalyst lifetime for HCFC-133a fluorination.
320 °C, WHSV 1500 h⁻¹, 100 h. Source: Zhang et al., 2019.
Catalysis Fluorination HCFC conversion

Higher Reversible Capacity in Li-Ion Cathodes

When used as a precursor to synthesize CrF3 nanoplates via a low‑temperature (250 °C) solid‑state reaction, CrF3·4H2O yields cathode material delivering a reversible specific capacity of 412 mAh g⁻¹ at 0.1 C after 50 cycles (capacity retention 89.2%). In a separate but directly comparable study using Cr(NO3)3·9H2O as a precursor under analogous synthesis conditions (300 °C, same CrF3 target), the resulting material delivered only 287 mAh g⁻¹ (retention 72.5%) [1][2]. CrCl3·6H2O‑derived CrF3 (with additional HF treatment) achieved 335 mAh g⁻¹ but required a two‑step process and produced 4.8 wt% residual chloride [2]. The CrF3·4H2O route avoids chloride contamination and lowers synthesis temperature by 50 °C.

Li-Ion Cathode Capacity
Cross-study comparable
412 mAh g⁻¹
Retention 89.2% Nitrate-derived: 287 mAh g⁻¹
Supports higher reversible capacity and cleaner synthesis route for CrF3 cathodes.
0.1 C, 50 cycles. Source: Wang et al., 2021; Kim et al., 2020.
Lithium‑ion batteries Conversion cathode CrF3

Proven Application Scenarios


Anhydrous CrF3 for Fluorination Catalysts

Using CrF3·4H2O as a precursor, researchers can obtain phase‑pure CrF3 via simple thermal treatment at 250–300 °C in an inert atmosphere, avoiding the oxide contamination that plagues CrCl3·6H2O‑derived materials [1]. This yields catalysts with 87% conversion in HCFC‑133a fluorination—a 29‑point improvement over chloride‑derived catalysts—making CrF3·4H2O the procurement choice for catalyst manufacturers requiring reproducible activity and lifetime [2].

High-Capacity Li-Ion Conversion Cathodes

When synthesizing CrF3 nanoplates for battery cathodes, CrF3·4H2O enables a single‑step, low‑temperature (250 °C) route delivering 412 mAh g⁻¹ reversible capacity. This outperforms nitrate‑derived cathodes (287 mAh g⁻¹) and avoids the chloride contamination (4.8 wt%) and additional HF treatment steps required when using CrCl3·6H2O [1]. Battery manufacturers should prioritize CrF3·4H2O to maximize capacity per gram and eliminate post‑synthesis purification.

Reproducible Thermal Analysis and Solid-State Reactions

For academic and industrial R&D requiring controlled decomposition to CrF3, CrF3·4H2O provides a well‑defined TGA profile with a single mass loss step (4 H2O) between 120–250 °C, yielding >99% CrF3. In contrast, CrCl3·6H2O decomposes via multiple overlapping steps to Cr2O3, introducing irreproducibility [1]. Procurement of CrF3·4H2O ensures consistent precursor behavior across batches, essential for kinetic studies and scale‑up.

Application
Selection Property
Validation Focus
Anhydrous CrF3 for Fluorination Catalysts
Fluoride-ligand precursor purity
Catalytic activity and lifetime reproducibility
High-Capacity Li-Ion Conversion Cathodes
Low-temperature, single-step synthesis capability
Reversible capacity and halide contamination review
Reproducible Thermal Analysis and Solid-State Reactions
Well-defined dehydration profile
Consistent precursor behavior across batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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